4-Benzyl-1-(3-chloro-4-fluorobenzenesulfonyl)piperidine
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Overview
Description
4-Benzyl-1-(3-chloro-4-fluorobenzenesulfonyl)piperidine is a complex chemical compound known for its multifaceted properties. It is extensively used in diverse scientific research fields, such as medicinal chemistry and materials science. The compound’s unique structure, which includes a piperidine ring substituted with a benzyl group and a 3-chloro-4-fluorobenzenesulfonyl group, makes it an invaluable tool for exploring various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of specialized equipment to handle the reagents and control the reaction environment, ensuring consistent quality and safety.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-1-(3-chloro-4-fluorobenzenesulfonyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
4-Benzyl-1-(3-chloro-4-fluorobenzenesulfonyl)piperidine is used in various scientific research applications, including:
Medicinal Chemistry: It is used as a building block for synthesizing potential pharmaceutical compounds.
Materials Science: The compound’s unique properties make it useful in developing new materials with specific characteristics.
Biology: It can be used in biochemical studies to explore enzyme interactions and other biological processes.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Benzyl-1-(3-chloro-4-fluorobenzenesulfonyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: This compound shares a similar sulfonyl chloride group but differs in the substituents on the benzene ring.
3-Chloro-4-fluorobenzenesulfonyl chloride: This compound is similar in structure but lacks the piperidine and benzyl groups.
Uniqueness
4-Benzyl-1-(3-chloro-4-fluorobenzenesulfonyl)piperidine is unique due to its combination of a piperidine ring, benzyl group, and 3-chloro-4-fluorobenzenesulfonyl group. This unique structure imparts specific chemical properties and reactivity, making it valuable for specialized applications in scientific research and industry.
Properties
IUPAC Name |
4-benzyl-1-(3-chloro-4-fluorophenyl)sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFNO2S/c19-17-13-16(6-7-18(17)20)24(22,23)21-10-8-15(9-11-21)12-14-4-2-1-3-5-14/h1-7,13,15H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHUVADYRLRYPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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